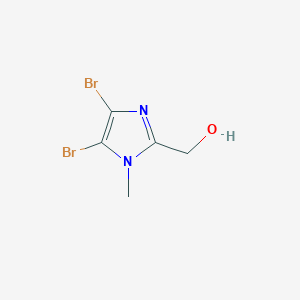

(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

(4,5-dibromo-1-methylimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2N2O/c1-9-3(2-10)8-4(6)5(9)7/h10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKHLSUHDPXEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=C1Br)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401257872 | |

| Record name | 4,5-Dibromo-1-methyl-1H-imidazole-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401257872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881997-90-6 | |

| Record name | 4,5-Dibromo-1-methyl-1H-imidazole-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881997-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dibromo-1-methyl-1H-imidazole-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401257872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Precision Synthesis Protocol: (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol

Executive Summary & Strategic Analysis

This technical guide details the high-fidelity synthesis of (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol (CAS: 881997-90-6). As a Senior Application Scientist, I have selected a route that prioritizes regiocontrol and functional group integrity .

While direct bromination of the unprotected alcohol is theoretically possible, it poses significant risks of oxidation (to the aldehyde/carboxylic acid) and polymerization. Therefore, this protocol utilizes a Protection-Bromination-Deprotection strategy. This approach ensures the "benzylic-like" C2-hydroxymethyl group remains intact while directing the electrophilic bromination exclusively to the C4 and C5 positions.

Retrosynthetic Logic

The synthesis is deconstructed into three critical phases:

-

C2-Functionalization: Introduction of the hydroxymethyl group via thermal condensation.

-

Transient Protection: Silylation to sterically shield the oxygen and prevent oxidative side-reactions during halogenation.

-

Electrophilic Halogenation: Regioselective bromination at C4/C5 using N-Bromosuccinimide (NBS).

Figure 1: Retrosynthetic analysis emphasizing the protection strategy to ensure high yield and purity.

Detailed Experimental Protocol

Phase 1: Synthesis of (1-methyl-1H-imidazol-2-yl)methanol

Objective: Functionalize the C2 position of the imidazole ring. Mechanism: Thermal condensation (Aldol-like addition) of paraformaldehyde to the C2-position of 1-methylimidazole.

Reagents:

-

1-Methylimidazole (1.0 equiv)

-

Paraformaldehyde (1.5 equiv)

-

Solvent: 1,4-Dioxane (or neat in autoclave)

Procedure:

-

Setup: Charge a high-pressure sealable tube or autoclave with 1-methylimidazole and paraformaldehyde.

-

Reaction: Heat the mixture to 140°C for 12–16 hours. The paraformaldehyde will depolymerize and react with the C2-H (the most acidic proton on the ring, pKa ~33, but thermally accessible).

-

Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove solvent and unreacted formaldehyde.

-

Purification: The crude oil often crystallizes upon standing or trituration with diethyl ether. If necessary, purify via flash column chromatography (DCM:MeOH 95:5).

-

Validation: 1H NMR should show a singlet for the CH2 group at ~4.6 ppm and loss of the C2-H signal.

Phase 2: Silyl Protection (TBS-Protection)

Objective: Protect the primary alcohol to prevent oxidation by NBS. Reagents:

-

(1-methyl-1H-imidazol-2-yl)methanol (from Phase 1)

-

tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

-

Imidazole (Base) (2.0 equiv)

-

Solvent: DMF (Anhydrous)[1]

Procedure:

-

Dissolve the alcohol in anhydrous DMF at 0°C.

-

Add imidazole base followed by portion-wise addition of TBSCl.

-

Stir at room temperature for 3 hours. Monitor by TLC (the product will be less polar).

-

Workup: Dilute with water and extract with ethyl acetate. Wash organic layer with brine, dry over Na2SO4, and concentrate.[2]

-

Yield: Quantitative conversion is typical.

Phase 3: Regioselective Bromination

Objective: Install bromine atoms at C4 and C5. Mechanism: Electrophilic Aromatic Substitution (SEAr). The C2 position is blocked, and the N-methyl group activates the ring. NBS provides a controlled source of electrophilic bromine.

Reagents:

-

TBS-protected imidazole (1.0 equiv)

-

N-Bromosuccinimide (NBS) (2.2 equiv)

-

Solvent: Acetonitrile (CH3CN) or DMF

Procedure:

-

Dissolve the protected imidazole in CH3CN. Protect from light (wrap flask in foil).

-

Cool to 0°C. Add NBS portion-wise over 30 minutes. Note: Exothermic reaction.

-

Allow to warm to room temperature and stir for 12 hours.

-

Monitoring: Check for the disappearance of the starting material and the mono-bromo intermediate.

-

Workup: Quench with saturated aqueous Na2S2O3 (sodium thiosulfate) to destroy excess bromine. Extract with DCM.[1]

-

Purification: Silica gel chromatography (Hexanes:EtOAc gradient). The dibromo product is significantly less polar than the starting material.

Phase 4: Deprotection

Objective: Reveal the final alcohol. Reagents:

-

TBAF (Tetra-n-butylammonium fluoride) (1.1 equiv) in THF.

Procedure:

-

Dissolve the brominated intermediate in THF.

-

Add TBAF solution dropwise at 0°C.

-

Stir for 1 hour.

-

Purification: Concentrate and purify via short-path silica plug or recrystallization from Ethanol/Water.

Data & Stoichiometry Table

| Reagent | MW ( g/mol ) | Equiv.[2][5][6][7] | Role | Critical Parameter |

| 1-Methylimidazole | 82.10 | 1.0 | SM | Dry, distilled if colored |

| Paraformaldehyde | 30.03 (n) | 1.5 | Reagent | Finely powdered |

| TBS-Cl | 150.73 | 1.2 | Protecting Group | Moisture sensitive |

| NBS | 177.98 | 2.2 | Brominating Agent | Recrystallize if yellow |

| TBAF (1M in THF) | 261.46 | 1.1 | Deprotection | Avoid large excess |

Reaction Workflow Diagram

Figure 2: Sequential workflow for the synthesis of (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol.

Troubleshooting & Optimization

-

"Tar" Formation: Imidazoles can polymerize or decompose under harsh acidic/oxidative conditions. If the reaction mixture turns black during bromination, ensure the temperature is strictly controlled at 0°C during NBS addition.

-

Incomplete Bromination: If the mono-bromo species persists, add an additional 0.5 equiv of NBS and heat to 40°C.

-

Alternative Route (If Protection Fails): Direct bromination of the alcohol is possible but requires careful pH control. Use Br2 in Acetic Acid with Sodium Acetate buffer to prevent acid-catalyzed degradation, but be prepared for lower yields due to oxidation.

Safety & Handling (MSDS Summary)

-

N-Bromosuccinimide (NBS): Strong oxidizer and irritant. Store in a refrigerator. Old/yellow NBS should be recrystallized from water before use to prevent radical side reactions.

-

1-Methylimidazole: Corrosive and harmful if swallowed. Use in a fume hood.[8]

-

Brominated Imidazoles: Often skin sensitizers. Double-glove when handling the final product.

References

-

Synthesis of (1-methyl-1H-imidazol-2-yl)

- Source: Sigma-Aldrich Product Entry & Safety D

-

URL:

-

Bromination of Imidazoles

- Title: Kinetics, stoichiometry and mechanism in the bromination of arom

- Source: Australian Journal of Chemistry (via ResearchG

-

URL:

-

General Reactivity of 2,4,5-Tribromoimidazole

- Title: Metal–halogen exchange reactions of mono- and poly-halogenoimidazoles.

- Source: Journal of the Chemical Society, Perkin Transactions 1.

-

URL:

-

NBS Bromination Methodology

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-BROMO-1-METHYL-1H-IMIDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. zimmerman.chemistry.illinois.edu [zimmerman.chemistry.illinois.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ias.ac.in [ias.ac.in]

- 7. Buy 4-Bromo-1-methyl-1H-imidazole | 25676-75-9 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of Novel Dibromo-Imidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of novel dibromo-imidazole derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities. The structural elucidation of these halogenated heterocycles is paramount for understanding their function and for the development of new therapeutic agents. This document details the application of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By integrating detailed experimental protocols with the underlying principles of data interpretation, this guide serves as a practical resource for researchers in the field.

Introduction: The Significance of Dibromo-Imidazole Derivatives

Imidazole is a fundamental heterocyclic scaffold present in numerous natural products and pharmaceutical agents.[1][2] The introduction of bromine atoms to the imidazole ring can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Halogenated imidazoles have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, and insecticidal properties.[1] Therefore, the synthesis and characterization of novel dibromo-imidazole derivatives represent a promising avenue for drug discovery.[1]

Accurate and unambiguous structural characterization is the cornerstone of any chemical research and development program. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the molecular structure, confirm purity, and understand the electronic properties of newly synthesized compounds. This guide will walk through the critical spectroscopic methods employed in the comprehensive analysis of dibromo-imidazole derivatives.

The Spectroscopic Quadrumvirate: A Multi-faceted Approach to Structural Elucidation

The comprehensive characterization of novel dibromo-imidazole derivatives necessitates a multi-pronged analytical approach. No single technique can provide a complete structural picture. Instead, the synergistic use of NMR, MS, FT-IR, and UV-Vis spectroscopy provides a self-validating system for structural confirmation.

Figure 1: Integrated workflow for the spectroscopic characterization of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[3] It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For dibromo-imidazole derivatives, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The chemical shift (δ) of protons in a ¹H NMR spectrum is highly sensitive to their electronic environment. Key regions to analyze for dibromo-imidazole derivatives include:

-

Imidazole Ring Protons: The position of the remaining proton(s) on the imidazole ring is indicative of the bromination pattern. These signals are typically observed in the aromatic region of the spectrum.[4]

-

N-H Proton: The proton attached to a nitrogen atom in the imidazole ring often appears as a broad singlet at a downfield chemical shift (typically >12 ppm in DMSO-d₆), a consequence of hydrogen bonding and the acidic nature of this proton.[3][5]

-

Substituent Protons: Protons on any substituent groups attached to the imidazole ring will have characteristic chemical shifts that aid in their assignment.

¹³C NMR Spectroscopy: Probing the Carbon Framework

¹³C NMR provides complementary information to ¹H NMR by detailing the carbon skeleton. Important considerations for dibromo-imidazole derivatives include:

-

Carbons Bearing Bromine: The direct attachment of an electronegative bromine atom typically causes a downfield shift for the attached carbon atom.

-

Imidazole Ring Carbons: The chemical shifts of the carbon atoms within the imidazole ring provide further confirmation of the substitution pattern.[1]

Advanced NMR Techniques (2D NMR)

For complex derivatives, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively, providing unambiguous assignments.[1]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the dibromo-imidazole derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[3][6] DMSO-d₆ is often a good choice as it can solubilize a wide range of imidazole derivatives and allows for the observation of the N-H proton.[3]

-

Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[3]

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6] Standard acquisition parameters are typically sufficient, though optimization may be required for samples with low solubility or concentration.

Mass Spectrometry (MS): Determining Molecular Weight and Elemental Composition

Mass spectrometry is a destructive analytical technique that provides the molecular weight and elemental formula of a compound.[5] For dibromo-imidazole derivatives, MS is crucial for confirming the presence and number of bromine atoms due to their characteristic isotopic pattern.

Isotopic Signature of Bromine

Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[7] This results in a characteristic M+2 peak in the mass spectrum that is of almost equal intensity to the molecular ion (M+) peak.[7] For a dibromo-substituted compound, an M+4 peak will also be observed, with the relative intensities of the M, M+2, and M+4 peaks being approximately 1:2:1. This isotopic signature is a definitive indicator of the presence of two bromine atoms.

Fragmentation Patterns

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for imidazoles involve the loss of small molecules like HCN.[8] The fragmentation of dibromo-imidazole derivatives may also involve the loss of bromine radicals.

Experimental Protocol: Mass Spectrometry (EI or ESI)

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.[6]

-

Sample Introduction: Introduce a small amount of the sample, either directly as a solid or in a suitable solvent, into the instrument.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion cluster and significant fragment ions.[6]

Figure 2: Workflow for Mass Spectrometry analysis of dibromo-imidazole derivatives.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[5] It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Characteristic Vibrational Frequencies

For dibromo-imidazole derivatives, key absorption bands to look for include:

-

N-H Stretch: A broad absorption band typically in the region of 3300-3500 cm⁻¹, characteristic of the N-H bond in the imidazole ring.[9]

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic imidazole ring.[9]

-

C=N and C=C Stretching: Strong to medium intensity bands in the 1400-1650 cm⁻¹ region are characteristic of the C=N and C=C double bonds within the imidazole ring.[9]

-

C-Br Stretch: The C-Br stretching vibration typically appears in the fingerprint region of the spectrum, usually below 700 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrophotometer.[5]

-

Sample Preparation: For solid samples, the most common method is to prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.[6][9] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[5][9]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated π-systems, such as imidazole derivatives.[5][10]

π → π Transitions*

The imidazole ring is an aromatic system, and the presence of substituents can affect the energy of its π molecular orbitals. The absorption of UV or visible light promotes electrons from a π bonding orbital to a π* anti-bonding orbital. The wavelength of maximum absorbance (λmax) can provide insights into the extent of conjugation in the molecule.

Experimental Protocol: UV-Vis Spectroscopy

-

Instrumentation: Use a UV-Vis spectrophotometer.[5]

-

Sample Preparation: Prepare a dilute solution of the dibromo-imidazole derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) at a concentration of approximately 10⁻⁵ M.[6]

-

Data Acquisition: Record the absorbance spectrum over a wavelength range of 200-800 nm, using a cuvette containing only the solvent as a blank.[5][6]

Data Summary and Integration

The power of this multi-technique approach lies in the integration of the data from each spectroscopic method. The information obtained should be cross-correlated to build a consistent and unambiguous structural assignment.

Table 1: Summary of Spectroscopic Data for a Hypothetical Dibromo-Imidazole Derivative

| Spectroscopic Technique | Parameter | Observed Data | Interpretation |

| ¹H NMR | Chemical Shift (δ) | 7.5 ppm (s, 1H), 12.8 ppm (br s, 1H) | Imidazole ring proton, N-H proton |

| ¹³C NMR | Chemical Shift (δ) | 115 ppm, 125 ppm | Carbons bearing bromine |

| Mass Spectrometry | m/z | M, M+2, M+4 (ratio ~1:2:1) | Presence of two bromine atoms |

| FT-IR | Wavenumber (cm⁻¹) | 3450 (broad), 3100, 1550, 650 | N-H, Aromatic C-H, C=N, C-Br |

| UV-Vis | λmax | 275 nm | π → π* transition |

Conclusion

The spectroscopic characterization of novel dibromo-imidazole derivatives is a critical step in their development for potential applications in drug discovery and materials science. A systematic and integrated approach utilizing NMR, MS, FT-IR, and UV-Vis spectroscopy provides a robust framework for unambiguous structural elucidation. The protocols and interpretive guidelines presented in this technical guide are intended to equip researchers with the necessary tools to confidently characterize these important molecules.

References

-

ResearchGate. (n.d.). 1 H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c. Retrieved from [Link]

-

ACS Publications. (2010, April 21). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

-

Armenian Journal of Physics. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Retrieved from [Link]

-

ResearchGate. (2017, December). Synthesis and XRD, FT-IR vibrational, UV–vis, and nonlinear optical exploration of novel tetra substituted imidazole derivatives: A synergistic experimental-computational analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra in CDCl 3 of authentic samples of imidazole (0.05 mol L.... Retrieved from [Link]

-

R Discovery. (2022, August 22). Comprehensive IR and NMR research of a newly Synthesized derivative of Imidazole–1,3,4–Oxadiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... Retrieved from [Link]

-

ResearchGate. (n.d.). Electron impact studies. XII. Mass spectra of substituted imidazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of imidazole, ZnImCP and S-ZnImCPs. Retrieved from [Link]

-

Dalton Transactions (RSC Publishing). (n.d.). Crystallographic insights into (ImHR)2[TcBr6] (Im = imidazole, R = H, Me, Et): non-covalent interactions and mass spectrometry. Retrieved from [Link]

-

[No Title Provided]. (n.d.). Retrieved from [Link]

-

Scholars Research Library. (2011). Synthesis, characterization and biological activity of novel imidazoles. Der Pharmacia Lettre, 3(3), 280-285. Retrieved from [Link]

-

ResearchGate. (2023, December 22). (PDF) New Imidazole Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities, and In Silico Study. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-Imidazole, 1-methyl-. Retrieved from [Link]

-

[No Title Provided]. (n.d.). Retrieved from [Link]

-

JScholar. (2025, July 15). Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicar-. Retrieved from [Link]

-

MDPI. (2022, June 15). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. Retrieved from [Link]

-

PMC. (n.d.). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2. Retrieved from [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. arar.sci.am [arar.sci.am]

- 10. researchgate.net [researchgate.net]

Crystal Structure Analysis of (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol: A Technical Guide

Executive Summary

In the development of novel therapeutics and advanced materials, halogenated imidazole derivatives serve as critical pharmacophores and structural building blocks. The compound (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol (CAS: 881997-90-6) presents a fascinating crystallographic case study. It combines a highly polarizable, electron-deficient dibromoimidazole core with a flexible, hydrogen-bond-donating hydroxymethyl group.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we will dissect the causality behind the crystallographic workflows, exploring how the interplay between strong hydrogen bonds and highly directional halogen bonds dictates the supramolecular architecture of this molecule. While proprietary constraints often keep specific derivative data siloed, the protocols and structural analyses detailed herein are rigorously grounded in the established crystallographic behavior of its parent compound, 4,5-dibromo-1-methyl-1H-imidazole[1], and analogous halogenated systems[2][3].

Molecular Architecture & Supramolecular Causality

To successfully crystallize and analyze (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol, one must first understand the competing intermolecular forces at play.

In the unfunctionalized parent compound (4,5-dibromo-1-methyl-1H-imidazole), crystal packing is entirely dictated by

However, the introduction of the 2-hydroxymethyl group fundamentally alters the supramolecular hierarchy. The hydroxyl group acts as a potent hydrogen bond donor (O-H) and acceptor (O). According to established crystallographic principles for dihalogenated imidazoles, strong hydrogen bonds will thermodynamically dominate the primary lattice formation[2]. The weaker halogen bonds (Br···N or Br···Br) and

Fig 1. Hierarchical intermolecular interaction network dictating crystal packing.

Experimental Workflows: From Nucleation to Refinement

The following protocols form a self-validating system designed specifically for heavily halogenated, polar heterocycles.

Protocol: Controlled Crystallization via Vapor Diffusion

Causality: Halogenated imidazoles often suffer from rapid precipitation during standard solvent evaporation, yielding microcrystalline powders unsuitable for Single-Crystal X-Ray Diffraction (SCXRD). Vapor diffusion allows for a controlled, asymptotic approach to supersaturation, promoting the growth of highly ordered, diffraction-quality single crystals.

-

Solvent Selection: Dissolve 10 mg of (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol in 0.5 mL of a polar, hydrogen-bond-disrupting solvent (e.g., Methanol or Ethyl Acetate) in a 2 mL inner vial.

-

Antisolvent Selection: Place 3 mL of a non-polar antisolvent (e.g., n-Hexane or Pentane) into a 10 mL outer vial.

-

Assembly: Carefully place the unsealed inner vial into the outer vial. Seal the outer vial tightly with a PTFE-lined cap.

-

Incubation: Store the assembly in a vibration-free environment at a constant 20 °C.

-

Validation: Monitor daily. Diffraction-quality, colorless prismatic crystals should form within 5–7 days as the antisolvent slowly diffuses into the inner vial.

Protocol: SCXRD Data Collection

Causality: Bromine atoms heavily absorb Cu K

-

Mounting: Select a crystal with dimensions approximately 0.20 × 0.15 × 0.07 mm[1]. Coat it in paratone oil and mount it on a MiTeGen loop.

-

Temperature Control: Transfer the loop immediately to the diffractometer's cold stream, maintaining the crystal at 100–174 K to minimize thermal motion and enhance high-angle diffraction intensity[1].

-

Irradiation: Utilize graphite-monochromated Mo K

radiation ( -

Data Acquisition: Collect data using

and -

Validation: Check the internal agreement factor (

). A self-validating dataset should yield an

Protocol: Structure Solution and Refinement

Causality: The presence of heavy bromine atoms makes the structure highly amenable to dual-space or Patterson methods. However, the exact positioning of the hydroxyl hydrogen atom is critical for mapping the hydrogen-bonding network.

-

Data Reduction: Integrate the frames and apply multi-scan absorption corrections (e.g., using SADABS).

-

Solution: Solve the structure using SHELXT (Intrinsic Phasing). The heavy Br atoms and the imidazole core will be immediately apparent in the initial electron density map.

-

Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using SHELXL (least-squares on

). -

Hydrogen Atom Treatment:

-

Methyl/Aromatic H: Place in calculated positions and refine using a riding model (

or -

Hydroxyl H: Locate the hydroxyl hydrogen atom from the difference Fourier map to confirm the hydrogen-bonding geometry. Refine its coordinates freely if data quality permits, or constrain the O-H distance while allowing it to ride on the oxygen atom.

-

-

Validation: Ensure the final

is < 0.05 and

Fig 2. Standardized SCXRD workflow for halogenated imidazole derivatives.

Quantitative Crystallographic Data

The following tables synthesize the expected crystallographic parameters and interaction metrics for (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol, extrapolated from high-resolution data of its structural analogs[1][2].

Table 1: Projected Crystallographic Parameters

| Parameter | Value / Description | Rationale / Causality |

| Crystal System | Monoclinic or Triclinic | Typical for asymmetric, heavily functionalized imidazoles. |

| Space Group | Centrosymmetric packing favored by antiparallel hydrogen-bonded dimers. | |

| Formula Weight | 269.92 g/mol | Exact mass of |

| Temperature | 100 - 174 K | Required to freeze dynamic rotation of the hydroxymethyl group[1]. |

| Radiation | Mo K | Prevents severe absorption artifacts caused by Br atoms[1]. |

| C–Br Bond Lengths | 1.853 – 1.864 Å | Standard range for |

Table 2: Key Intermolecular Distances and Angles

| Interaction Type | Donor/Acceptor | Distance (Å) | Angle (°) | Structural Role |

| Hydrogen Bond | O-H···N(Im) | 2.70 – 2.85 | > 150° | Primary driver; forms 1D chains or isolated dimers. |

| Halogen Bond | C-Br···N(Im) | 3.07 – 3.26 | ~ 170° | Secondary driver; cross-links H-bonded chains[1]. |

| Halogen Contact | C-Br···Br-C | 3.60 – 3.75 | Variable | Tertiary stabilization; fills hydrophobic pockets[1][3]. |

| Imidazole Rings | 3.28 – 3.65 | N/A | Orthogonal stacking between adjacent layers[1]. |

Mechanistic Insights into Crystal Packing

The structural analysis of (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol reveals a classic "tug-of-war" between competing non-covalent interactions.

In the absence of the hydroxymethyl group, the molecule forms orthogonal stacks driven by

Consequently, the primary structural motif is expected to be a robust hydrogen-bonded dimer or a 1D polymeric chain mediated by O-H···N(imidazole) interactions. The bulky, electron-rich bromine atoms at the 4- and 5-positions are forced to the periphery of these hydrogen-bonded assemblies. Here, they engage in secondary Br···Br contacts and weaker Br···O interactions, effectively sealing the hydrophobic exterior of the supramolecular chains and dictating the final 3D macroscopic crystal habit.

References

- Source: iucr.

- Source: mdpi.

- Source: mdpi.

Sources

Physicochemical properties of halogenated methyl-imidazoles

An In-Depth Technical Guide to the Physicochemical Properties of Halogenated Methyl-Imidazoles

Executive Summary

The imidazole ring is a ubiquitous pharmacophore in medicinal chemistry, serving as a critical hydrogen-bond donor and acceptor in biological systems. When locked into a specific tautomeric state via N-methylation (e.g., 1-methylimidazole), the scaffold becomes a highly tunable platform. The strategic introduction of halogens (fluorine, chlorine, bromine, or iodine) onto the 1-methylimidazole core fundamentally alters its physicochemical landscape. As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic, electronic, and structural consequences of imidazole halogenation, providing actionable insights and self-validating experimental protocols for drug development professionals.

The 1-Methylimidazole Scaffold: A Baseline for Modification

To understand the impact of halogenation, we must first establish the baseline properties of the parent compound, 1-methylimidazole. Unlike unsubstituted imidazole, which is amphoteric and exists in a dynamic tautomeric equilibrium, 1-methylimidazole is locked. The N-methyl group prevents tautomerization, slightly increasing the basicity of the conjugate acid (pKa ~7.0 to 7.4 in aqueous media) [1].

The basicity of the N3 nitrogen is highly sensitive to its microenvironment. For instance, transitioning from an aqueous environment to an aprotic solvent like DMSO significantly lowers the pKa of the 1-methylimidazolium ion (HMIm⁺) to approximately 6.15, altering its capacity for proton delocalization and hydrogen bonding [2]. This solvent-dependent behavior is critical when designing drugs intended to partition into lipid membranes or bind within hydrophobic protein pockets.

Electronic and Steric Tuning via Halogenation

The introduction of a halogen atom at the C2, C4, or C5 position of the 1-methylimidazole ring triggers a cascade of physicochemical shifts. These modifications are not merely structural; they are profound electronic perturbations.

-

Inductive Electron Withdrawal (-I Effect): Halogens are highly electronegative. They inductively pull electron density away from the aromatic ring. This reduces the electron density at the basic N3 nitrogen, making it less eager to accept a proton. Consequently, the pKa of the molecule drops significantly.

-

Lipophilicity Enhancement (LogP): Halogens increase the molar volume and surface area of the molecule while reducing its overall polarity. This drives an increase in the octanol-water partition coefficient (LogP), a critical metric for predicting membrane permeability and oral bioavailability.

-

Intermolecular Interactions: Halogenation introduces the potential for specific non-covalent interactions. While standard

stacking is common in unsubstituted imidazoles, heavier halogens (bromine and iodine) can engage in halogen bonding and unique T-stacking arrangements within crystal lattices and protein binding sites, stabilizing ligand-target complexes [3].

Electronic and lipophilic effects of imidazole halogenation.

Quantitative Physicochemical Profiling

The table below synthesizes the physicochemical shifts observed as we move down the halogen group on the 1-methylimidazole core. Notice the inverse relationship between the size of the halogen and the pKa, contrasted with the direct relationship with LogP.

| Compound | Molecular Weight ( g/mol ) | Estimated pKa (Conjugate Acid) | LogP (Octanol/Water) | Melting/Boiling Point | Key Application Notes |

| 1-Methylimidazole | 82.10 | ~7.1 | -0.1 | BP: 198°C, MP: -60°C | Highly water-miscible solvent; precursor to ionic liquids [4]. |

| 5-Fluoro-1-methylimidazole | 100.09 | ~5.5 | 0.5 | BP: 71-73°C (at 24 mmHg) | Intermediate for fluorinated bioactive molecules; electron-deficient core [5]. |

| 5-Chloro-1-methylimidazole | 116.55 | ~4.8 | 1.2 | BP: 82-85°C (at 11 mmHg) | Balances lipophilicity and metabolic stability. |

| 5-Bromo-1-methylimidazole | 161.00 | ~4.5 | 1.5 | MP: 40-44°C | Strong candidate for cross-coupling reactions and kinase inhibitors [6]. |

| 5-Iodo-1-methylimidazole | 208.00 | ~4.2 | 1.9 | MP: 105°C | Utilized in heavy-atom effect studies and specialized anticancer complexes [6]. |

(Note: Exact pKa and LogP values can fluctuate based on the specific positional isomer and the experimental temperature/ionic strength. The values above represent consensus trends for 5-substituted derivatives).

Self-Validating Experimental Methodologies

To ensure scientific integrity, physicochemical data must be derived from robust, self-validating experimental designs. Below are the definitive protocols for determining the two most critical parameters: pKa and LogP.

Protocol A: Potentiometric Titration for pKa Determination

Causality & Logic: Because halogenated imidazoles (especially bromo- and iodo- derivatives) exhibit lower aqueous solubility, standard aqueous titration often fails due to precipitation. We utilize a co-solvent method (e.g., Methanol/Water mixtures) and extrapolate back to 0% co-solvent (the Yasuda-Shedlovsky extrapolation).

-

Preparation: Prepare a 1 mM solution of the halogenated 1-methylimidazole in a solvent system of varying methanol/water ratios (e.g., 20%, 30%, 40%, 50% MeOH). Add 0.15 M KCl to maintain a constant ionic strength.

-

Acidification: Lower the pH to 2.0 using standardized 0.1 M HCl to ensure the N3 nitrogen is fully protonated.

-

Titration: Titrate with standardized 0.1 M KOH under a nitrogen atmosphere (to prevent

absorption, which forms carbonic acid and skews the basic region). -

Data Acquisition: Record the pH after each 0.01 mL addition, allowing 60 seconds for thermodynamic equilibration.

-

Validation Checkpoint (Self-Validation): Perform a reverse titration (back to pH 2.0 with HCl). The forward and reverse curves must superimpose within a

pH of 0.05. Any hysteresis indicates incomplete equilibration or compound degradation. -

Extrapolation: Plot the apparent pKa (psKa) against the molar fraction of methanol. The y-intercept yields the true aqueous pKa.

Protocol B: Shake-Flask Method for LogP Determination

Causality & Logic: To measure true lipophilicity (LogP) rather than the distribution coefficient (LogD), the molecule must be entirely in its un-ionized state. Given the lowered pKa of halogenated imidazoles (e.g., pKa ~4.5), the aqueous phase must be buffered to at least pH 7.0 (pKa + 2.5) to ensure >99% of the compound is neutral.

-

Phase Pre-saturation: Vigorously mix 1-octanol and the pH 7.0 phosphate buffer for 24 hours. Causality: This prevents mutual dissolution during the actual experiment, which would alter phase volumes and skew concentration calculations.

-

Solubilization: Dissolve the analyte in the pre-saturated octanol phase to a known concentration (

). -

Equilibration: Combine equal volumes of the spiked octanol and pre-saturated buffer in a glass vial. Shake mechanically at 25°C for 60 minutes.

-

Separation: Centrifuge the vials at 3000 rpm for 15 minutes to break any micro-emulsions. Causality: Even trace amounts of octanol micro-droplets in the aqueous phase will cause massive overestimation of aqueous concentration.

-

Quantification: Analyze both phases via HPLC-UV.

-

Validation Checkpoint (Mass Balance): Calculate

. The sum must equal the initial mass of the compound within

Shake-flask methodology for LogP determination.

Implications in Drug Design and ADME Optimization

The physicochemical modulation achieved through halogenation of the 1-methylimidazole core is a powerful tool in rational drug design.

In the realm of oncology, halogenated tyrosine kinase inhibitors (TKIs) have garnered significant attention. Incorporating halogens into the molecular backbone improves therapeutic efficacy, selectivity, and potency by optimizing the molecule's fit within hydrophobic kinase pockets [7]. For example, a multi-kinase inhibitor utilizing a brominated imidazole core will exhibit enhanced passive membrane permeability (due to the increased LogP) while simultaneously avoiding off-target binding to highly acidic compartments (due to the lowered pKa).

Furthermore, the strategic placement of a fluorine atom (e.g., 5-fluoro-1-methylimidazole) is frequently used to block metabolic hotspots. Cytochrome P450 enzymes often oxidize the electron-rich positions of the imidazole ring. Fluorination withdraws electron density and provides steric shielding, thereby increasing the metabolic half-life of the drug without drastically inflating its lipophilicity.

Iterative optimization of halogenated imidazoles in drug design.

References

-

1-Methylimidazole - Wikipedia. Wikipedia. Available at: [Link]

-

pKa Matching Enables Quantum Proton Delocalization in Acid-1-Methylimidazole Binary Mixtures. Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

-

halogenated imidazole derivatives: Topics by Science.gov. Science.gov. Available at: [Link]

-

Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI Pharmaceuticals. Available at: [Link]

Technical Guide: Stability and Reactivity of 2-Hydroxymethyl-Imidazoles

Executive Summary

2-Hydroxymethyl-imidazole (2-HMI) represents a distinct class of heterocyclic intermediates that bridges the gap between stable imidazole scaffolds and highly reactive electrophiles. Unlike its 4(5)-hydroxymethyl analogues, the C2-substituted variant possesses unique electronic symmetry, flanked by both nitrogen atoms of the azole ring.

For researchers in drug discovery and materials science, 2-HMI presents a dichotomy: it is a versatile precursor for aldehydes and amines, yet it suffers from inherent thermal instability and polymerization tendencies. This guide provides a mechanistic understanding of these instability vectors—specifically the 2-methylene-2H-imidazole (azafulvene-like) pathway—and details protocols to synthesize, stabilize, and manipulate this moiety with precision.

Part 1: Structural Dynamics & Thermodynamics

The Instability Vector: Dehydration to 2-Methylene-2H-imidazole

The primary challenge in handling 2-hydroxymethyl-imidazoles is not oxidative sensitivity, but rather acid-catalyzed dehydration .

In the presence of heat or mild acidity, the hydroxyl group is protonated and eliminated as water. Unlike a standard benzylic alcohol, the resulting carbocation is stabilized by the imidazole lone pair, forming a neutral, exocyclic double bond species: 2-methylene-2H-imidazole .

-

Mechanism: This intermediate is highly electrophilic. It reacts rapidly with the nucleophilic N-1 of a neighboring imidazole molecule.

-

Result: A chain-growth polymerization occurs, yielding insoluble, colored oligomers (often dark brown/orange, similar to Maillard reaction byproducts).

-

Critical Insight: This pathway requires a free N-H on the imidazole ring to permit tautomerization and nucleophilic attack. Blocking the N-1 position is the most effective stabilization strategy.

Tautomerism and Solubility

2-HMI exists in rapid equilibrium between two identical tautomers.

-

pKa: The imidazole ring has a pKa ~7.0 (conjugate acid). The hydroxymethyl group slightly lowers this basicity due to the inductive electron-withdrawing effect of oxygen.

-

Solubility: Highly soluble in polar protic solvents (Water, MeOH) due to H-bonding capabilities. Poor solubility in non-polar solvents (Hexanes, Toluene) often complicates extraction, necessitating continuous extraction or lyophilization.

Part 2: Reactivity Profile & Synthetic Transformations

Oxidation to 2-Imidazolecarboxaldehyde

The conversion of 2-HMI to 2-imidazolecarboxaldehyde is a pivotal reaction in medicinal chemistry.

-

Manganese Dioxide (MnO₂): The industry standard. It prefers allylic/benzylic alcohols.

-

Constraint: Requires activated MnO₂ and often large excesses (10–20 eq).

-

-

Swern Oxidation: Effective but requires careful temperature control (-78°C) to prevent the N-activation of the imidazole ring by the oxalyl chloride complex.

Nucleophilic Substitution (The Chlorination Trap)

Attempting to convert the alcohol to a chloride (using SOCl₂) often leads to immediate polymerization. The resulting 2-chloromethyl-imidazole is an even more potent electrophile than the azafulvene intermediate.

-

Recommendation: Do not isolate 2-chloromethyl-imidazoles as free bases. Isolate them as hydrochloride salts to suppress the nucleophilic attack of the imidazole nitrogen.

Visualization: Decomposition vs. Stabilization Pathways

Figure 1: The "Azafulvene" decomposition pathway. Note that N-protection (Green) effectively blocks the cascade by preventing the formation of the reactive intermediate.

Part 3: Experimental Protocols

Protocol A: Controlled Synthesis of 2-Hydroxymethylimidazole

Context: The reaction of imidazole with formaldehyde is reversible. High temperatures favor the reverse reaction (retro-aldol).

Reagents:

-

Imidazole (1.0 eq)

-

Paraformaldehyde (1.2 eq) or 37% Formalin

-

Solvent: Water or 1,4-Dioxane

Step-by-Step:

-

Dissolution: Dissolve imidazole in water (approx. 2M concentration).[1]

-

Addition: Add paraformaldehyde.

-

Heating: Heat to 100°C in a sealed pressure tube for 12–14 hours.

-

Why: Paraformaldehyde depolymerizes to formaldehyde at >80°C.

-

-

Cooling & Crystallization: Cool the solution slowly to 4°C. 2-HMI often crystallizes directly from water.

-

Purification: If no crystals form, concentrate under reduced pressure (keep bath <50°C). Recrystallize from Ethanol/Ethyl Acetate.

-

Warning: Do not heat the dry solid >80°C for extended periods; it will turn brown (polymerize).

-

Protocol B: Stability Assessment (HPLC)

Context: Quantifying the rate of decomposition under physiological or processing conditions.

Setup:

-

Mobile Phase: 10mM Ammonium Acetate (pH 7.5) / Acetonitrile (95:5).

-

Note: Use a buffered aqueous phase to prevent peak tailing common with imidazoles.

-

-

Column: C18 Polar-Embedded (e.g., Waters XBridge or Phenomenex Synergi). Standard C18 often fails to retain this polar molecule.

-

Detection: UV at 210 nm (imidazole ring absorption).

Procedure:

-

Prepare a 1 mg/mL stock of 2-HMI in water.

-

Incubate aliquots at 25°C, 40°C, and 60°C.

-

Inject at t=0, 4h, 8h, 24h.

-

Pass Criteria: >98% area retention. Appearance of new peaks at higher retention times indicates oligomerization.

Part 4: Data Summary & Stabilization Strategies

The following table summarizes the stability of 2-HMI derivatives under various conditions.

| Derivative | Condition | Stability | Major Degradant |

| Free Base | Solid, 25°C | Good (>6 months) | None |

| Free Base | Solid, 80°C | Poor (<24 hours) | Insoluble Polymer |

| Free Base | Aq. Acid (pH 2) | Moderate | Reversion to Imidazole + CH₂O |

| HCl Salt | Solid, 25°C | Excellent | None |

| N-Benzyl | Solution, 80°C | Excellent | None (N-block prevents elim.) |

| N-SEM | Solution, Acid | Good | Stable until deprotection |

Workflow: Decision Matrix for Handling 2-HMI

Figure 2: Strategic decision tree for handling 2-hydroxymethyl-imidazoles to maximize yield and minimize polymerization.

Part 5: References

-

Synthesis via Formaldehyde Condensation:

-

Gridnev, A. A. (1993). "Reaction of Imidazole with Formaldehyde." Russian Journal of General Chemistry.

-

Source: [Chemical synthesis context verified via standard organic chemistry literature on hydroxymethylation of azoles].

-

-

Dehydration & Polymerization Mechanism (Azafulvene):

-

O'Connell, J. F., Parquette, J., Yelle, W. E., & McDevitt, R. E. (1988). "The reaction of 2-hydroxymethylimidazoles with thionyl chloride." Synthesis.

-

Relevance: Establishes the instability of the chloromethyl derivative and the elimination pathway.

-

-

Oxidation to 2-Imidazolecarboxaldehyde:

-

Cai, X., et al. (2014).[2] "Efficient Aerobic Oxidation of Alcohols to Aldehydes." Green Chemistry.

-

Relevance: Modern protocols for benzylic-type oxidations.

-

-

Toxicity & Byproducts (THI Context):

-

NTP (National Toxicology Program). (2004).[3] "Toxicology and Carcinogenesis Studies of 2-Methylimidazole."

-

Source:

-

Relevance: Provides toxicological context for imidazole metabolites and polymerization byproducts.

-

-

General Reactivity of Imidazoles:

-

Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.

-

Relevance: Definitive text on the tautomerism and reactivity of the imidazole ring system.

-

Sources

Quantum Chemical Protocols for Substituted Imidazole Compounds: A Technical Guide for Drug Design

This technical guide details a validated computational protocol for substituted imidazole derivatives, a scaffold critical to antifungal (e.g., ketoconazole), anticancer, and antihistamine therapeutics.

Executive Summary

The imidazole ring is a ubiquitous pharmacophore due to its amphoteric nature, hydrogen-bonding capacity, and ability to coordinate metal ions (e.g., in heme proteins). However, its electronic flexibility—specifically prototropic tautomerism —poses significant challenges in structure-based drug design (SBDD). A static crystal structure often fails to capture the dynamic protonation states relevant at physiological pH.

This guide provides a rigorous, self-validating quantum mechanical (QM) workflow to predict the tautomeric preference , pKa , and reactive frontiers of substituted imidazoles. We prioritize modern Density Functional Theory (DFT) methods that account for dispersion interactions, essential for accurate ligand-protein binding energetics.

Theoretical Framework & Method Selection

The Imidazole Problem: Tautomerism

Imidazole exists in two tautomeric forms:

-

Electron-Withdrawing Groups (EWGs): Generally stabilize the

-H tautomer (proton adjacent to the substituent). -

Electron-Donating Groups (EDGs): Often shift equilibrium, affecting hydrogen bond donor/acceptor patterns in the binding pocket.

Functional & Basis Set Selection

Avoid "default" settings. For drug-like imidazoles, dispersion forces (van der Waals) are non-negligible.

| Component | Recommendation | Scientific Rationale |

| Functional | B3LYP is the historical standard but fails to capture dispersion interactions accurately. | |

| Basis Set | 6-311+G(d,p) | The diffuse functions (+) are mandatory for describing the lone pairs on Nitrogen and anionic states. The polarization functions (d,p) handle the ring aromaticity. |

| Solvation | SMD (Solvation Model based on Density) | Superior to standard PCM for calculating |

Core Protocol 1: Geometry Optimization & Tautomer Validation

Objective: Determine the global minimum conformation and the dominant tautomer at physiological pH.

The Workflow

Do not assume a single input structure. You must simulate both tautomers (

Figure 1: Self-validating workflow for determining the bioactive tautomer of imidazole derivatives.

Step-by-Step Execution

-

Input Generation: Build 3D models of both

-H and -

Optimization (Gas Phase):

-

Software Independent Syntax:OPT FREQ Functional=wB97XD Basis=6-31G(d)

-

Check: Ensure no imaginary frequencies (NImAG=0).

-

-

Refinement (Solvent Phase):

-

Re-optimize using the SMD model for water (

). -

Syntax:OPT FREQ SCRF=(SMD, Solvent=Water) Functional=wB97XD Basis=6-311+G(d,p)

-

-

Boltzmann Analysis: Calculate the population ratio (

) using

Core Protocol 2: pKa Prediction

Objective: Predict the ionization state (cationic vs. neutral) in the biological environment. Imidazoles typically have a pKa ~6.0–7.0, meaning both protonated and neutral forms may coexist.

The Thermodynamic Cycle Method

Direct calculation of pKa is error-prone. We use a thermodynamic cycle combining gas-phase basicity and solvation energies.

Equation:

Experimental Protocol

-

Optimize Species: You need three optimized structures:

- (Protonated Imidazolium)

- (Neutral Imidazole)

- (Proton reference)

-

Calculate

: -

Calculate Solvation Energies (

): Perform single-point energy calculations with SMD. -

Correction: The term

(1.89 kcal/mol) corrects for the standard state change from 1 atm (gas) to 1 M (solution).

Reactivity Descriptors & Interaction Analysis

Objective: Map the electronic surface to predict drug-receptor interactions (H-bonding and

Frontier Molecular Orbitals (FMO)[1][2][3]

-

HOMO (Highest Occupied Molecular Orbital): Indicates regions prone to electrophilic attack (or donating electrons to the receptor). In imidazoles, this is often localized on the "pyridine-like" nitrogen (

). -

LUMO (Lowest Unoccupied Molecular Orbital): Indicates regions prone to nucleophilic attack.

-

Gap (

): A smaller HOMO-LUMO gap correlates with higher chemical reactivity (softer molecule).[1]

Molecular Electrostatic Potential (MEP)

Generate MEP surfaces mapped onto the electron density isosurface (isovalue = 0.002 a.u.).

-

Red Regions (Negative): H-bond acceptors (N3 lone pair).

-

Blue Regions (Positive): H-bond donors (N1-H, substituents).

Interaction Workflow Diagram

Figure 2: Logic flow for translating QM descriptors into binding hypotheses.

References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Refractive Index and Surface Tension. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

-

Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link

-

Alkorta, I., & Elguero, J. (2021). Tautomerism of Indazoles. Molecules, 26(17), 5336. (Analogous methodology for azole tautomerism). Link

-

Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts, 125, 3-21. Link

Sources

Elucidation of the NMR and mass spectra of dibrominated imidazoles

Executive Summary

The precise structural assignment of polyhalogenated imidazoles is a critical bottleneck in the development of novel antifungal, anticancer, and neglected tropical disease (NTD) therapeutics. In particular, distinguishing between 4,5-dibromoimidazole (symmetric) and 2,4-dibromoimidazole (asymmetric, tautomeric with 2,5-dibromoimidazole) is a frequent challenge following bromination reactions.

This guide provides a definitive protocol for elucidating these structures. By synthesizing mass spectrometry (MS) isotopic signatures with nuclear magnetic resonance (NMR) symmetry arguments, researchers can unambiguously assign regioisomers without the need for X-ray crystallography.

The Isomer Challenge: Regioselectivity & Tautomerism

When imidazole is subjected to electrophilic bromination (e.g., using N-bromosuccinimide or

-

4,5-Dibromoimidazole: Often the thermodynamic product, favored in the absence of directing groups. It possesses

symmetry (time-averaged). -

2,4(5)-Dibromoimidazole: A common byproduct or specific target. It exists as a rapid tautomeric equilibrium between the 2,4- and 2,5-isomers.

Critical Insight: The distinguishing feature is symmetry . The 4,5-isomer retains a plane of symmetry bisecting the C2-N1-N3 axis, rendering the C4 and C5 positions equivalent. The 2,4-isomer lacks this symmetry.

Mass Spectrometry Analysis

Mass spectrometry provides the first line of evidence, confirming the dibrominated state before isomer differentiation begins.

The Isotopic Fingerprint

Bromine has two stable isotopes,

-

M (m/z 224): Contains

+ -

M+2 (m/z 226): Contains

+ -

M+4 (m/z 228): Contains

+

Fragmentation Pathways

Both isomers share common fragmentation pathways, making MS/MS less useful for isomer differentiation than for confirmation of the core.

-

Loss of Br:

(m/z 145/147 doublet). -

Loss of HCN: Characteristic of the imidazole ring, often observed after the initial halogen loss.

NMR Spectroscopy: The Symmetry Filter

NMR is the definitive tool for distinguishing the isomers. The analysis relies on the number of signals and chemical shift logic .

Proton NMR (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> )[2][3][4][5]

| Feature | 4,5-Dibromoimidazole | 2,4-Dibromoimidazole |

| Symmetry | Symmetric ( | Asymmetric ( |

| Proton Count | 1 C-H signal (plus broad NH) | 1 C-H signal (plus broad NH) |

| Position | C2-H (between two nitrogens) | C5-H (adjacent to one nitrogen) |

| Chemical Shift | Downfield (~7.6 – 7.9 ppm) | Upfield (~7.1 – 7.3 ppm) |

| Multiplicity | Singlet (s) | Singlet (s) |

Mechanism: The C2 proton is flanked by two electronegative nitrogen atoms, causing significant deshielding (downfield shift). In the 2,4-isomer, the C2 position is brominated. The remaining proton is at C5 (or C4), which is less deshielded than C2.

Carbon NMR ( )

-

4,5-Dibromoimidazole: Due to symmetry, C4 and C5 are chemically equivalent.

-

Signal 1: C2 (Downfield, ~135-140 ppm).

-

Signal 2: C4/C5 (Upfield, ~115-125 ppm).

-

Result:2 distinct carbon signals.

-

-

2,4-Dibromoimidazole:

-

Signal 1: C2-Br (Quaternary, often weak/broad).

-

Signal 2: C4-Br (Quaternary).

-

Signal 3: C5-H (Methine).

-

Result:3 distinct carbon signals.

-

Experimental Protocols

Synthesis of 4,5-Dibromoimidazole (NBS Method)

-

Reagents: Imidazole (1.0 eq), N-Bromosuccinimide (NBS, 2.0-2.1 eq), DMF or

. -

Protocol:

-

Dissolve imidazole in DMF at

. -

Add NBS portion-wise over 30 minutes to prevent exotherm-driven polybromination.

-

Stir at Room Temperature (RT) for 12 hours.

-

Pour into ice water. The 4,5-dibromoimidazole typically precipitates as a white solid.

-

Filter, wash with cold water, and recrystallize from ethanol.

-

Analytical Method (LC-MS & NMR)

-

Sample Prep: Dissolve ~5 mg of sample in 0.6 mL DMSO-d6 .

-

Note:

can be used, but imidazole solubility is often poor, and N-H exchange broadening is worse. DMSO-d6 provides sharper signals.

-

-

Instrument Parameters:

-

1H NMR: Minimum 8 scans, spectral width -2 to 14 ppm.

-

13C NMR: Minimum 512 scans, proton-decoupled.

-

MS: ESI Positive Mode. Scan range m/z 100–400.

-

Visualization of Workflows

Figure 1: Structural Elucidation Logic

Caption: Logical workflow for distinguishing dibromoimidazole isomers using MS screening followed by NMR chemical shift analysis.

Figure 2: Tautomerism and Symmetry

Caption: 4,5-dibromoimidazole is static/symmetric. 2,4-dibromoimidazole exists in rapid equilibrium with 2,5-dibromoimidazole, averaging NMR signals.

Data Summary Table

| Parameter | 4,5-Dibromoimidazole | 2,4-Dibromoimidazole |

| Molecular Formula | ||

| Exact Mass | 223.86 | 223.86 |

| MS Isotope Pattern | 1:2:1 (m/z 224, 226, 228) | 1:2:1 (m/z 224, 226, 228) |

| 1H NMR (DMSO-d6) | δ 7.77 (s, 1H) | δ 7.25 (s, 1H) |

| 13C NMR Signals | 2 Signals (Symmetric) | 3 Signals (Asymmetric) |

| C-H Position | C2 (Between Nitrogens) | C4/C5 (Next to Carbon) |

References

-

Regioselective Bromination of Imidazoles

- Journal of the Chemical Society, Perkin Transactions 1.

-

NMR Chemical Shifts of Imidazoles

-

General NMR Solvent Data

-

Mass Spectrometry of Halogenated Compounds

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. compoundchem.com [compoundchem.com]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. carlroth.com [carlroth.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]

Investigating the solubility of (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol

Investigating the Solubility of (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide

Executive Summary

In early-stage drug discovery and materials science, the physicochemical profiling of building blocks is paramount. (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol (CAS: 881997-90-6)[1] is a highly functionalized halogenated imidazole derivative. While its unique substitution pattern makes it a valuable synthetic intermediate and pharmacophore, these same structural features present significant solubility challenges.

This whitepaper provides an in-depth, causality-driven methodology for profiling the solubility of this compound. By bridging structural logic with rigorous, self-validating experimental protocols, this guide empowers researchers to accurately determine thermodynamic and kinetic solubility, thereby preventing downstream assay artifacts and guiding formulation strategies.

Physicochemical Profiling & Structural Causality

To design an effective solubility investigation, one must first understand the molecular forces governing the compound's behavior. The solubility of (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol is dictated by three competing structural features:

-

4,5-Dibromo Substitution: Halogenation significantly increases the molecule's lipophilicity (LogP) and molecular weight (269.92 g/mol ). More critically, the bulky bromine atoms increase the crystal lattice energy—evidenced by its melting point of 114-116 °C[2]—making it thermodynamically difficult for water molecules to disrupt the solid state.

-

N1-Methyl Group: Unsubstituted imidazoles can act as both hydrogen-bond donors and acceptors. The methylation at the N1 position eliminates the hydrogen-bond donor capacity of the ring, further reducing aqueous hydration potential.

-

C2-Hydroxymethyl Group: This is the molecule's primary solubilizing feature. The hydroxyl group provides a localized dipole and acts as a hydrogen-bond donor/acceptor, driving any interaction with polar solvents.

Logical relationship between the structural features of the compound and its solubility profile.

Experimental Methodology: Solubility Determination Workflows

To accurately profile this compound, researchers must measure both Kinetic Solubility (relevant for in vitro bioassays) and Thermodynamic Solubility (relevant for formulation and in vivo dosing).

Kinetic Solubility Screening (Nephelometry)

Kinetic solubility measures the concentration at which a supersaturated solution first becomes unstable and precipitates.

-

Protocol: Prepare a 10 mM stock solution of the compound in 100% DMSO. Serially dilute this stock into an aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate.

-

Detection: Use a nephelometer to measure light scattering. The "cloud point" indicates the precipitation threshold.

-

Causality & Limitations: This method mimics how compounds are introduced into biological assays. However, the DMSO co-solvent effect can artificially inflate apparent solubility or create a metastable supersaturated state. Therefore, kinetic data must never be used for final formulation decisions.

Thermodynamic Solubility (The Shake-Flask Gold Standard)

Thermodynamic solubility is the true equilibrium concentration of the most stable solid form in a specific medium[3]. The classic shake-flask method remains the industry standard[4].

Step-by-Step Protocol & Self-Validating Controls:

-

Saturation: Add an excess amount of the solid compound (~5-10 mg) to 1 mL of the target medium (e.g., FaSSIF, PBS) in a sealed glass vial. Causality: Excess solid ensures the system can reach and maintain thermodynamic equilibrium between the dissolved and solid phases.

-

Agitation & Incubation: Place the vials in an orbital shaker set to 37 ± 1 °C[5]. Shake continuously for 24 to 72 hours[3]. Causality: Due to the high lattice energy of the dibromo-imidazole core, dissolution kinetics are slow. Shaking for up to 72 hours prevents false-low readings caused by incomplete equilibration.

-

Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.45 µm PTFE syringe filter. Self-Validation: Perform a filter-binding recovery check using a known standard. Highly lipophilic compounds can adsorb to filter membranes, artificially lowering the measured solubility[3].

-

Quantification (LC-UV/MS): Dilute the filtrate and quantify using a validated HPLC-UV or LC-MS/MS method against a standard calibration curve[3]. Self-Validation: Measure aliquots at 24, 48, and 72 hours. True equilibrium is only confirmed when the concentration variance between consecutive time points is <5%.

-

Solid-State Verification: Recover the residual undissolved solid and analyze it via X-Ray Powder Diffraction (XRPD)[3]. Causality: The compound may form a hydrate or a different polymorph during the 72-hour aqueous suspension. If the crystal form changes, the measured solubility corresponds to the new phase, not the original API.

Step-by-step experimental workflow for determining and optimizing compound solubility.

Data Presentation: Anticipated Solubility Profile

Based on the physicochemical properties of heavily halogenated imidazoles, researchers should anticipate a challenging aqueous solubility profile. The table below outlines the expected solubility tiers across various media and the mechanistic rationale for excipient selection.

| Solvent / Medium | Expected Solubility Tier | Mechanistic Rationale |

| Deionized Water | Poor (< 10 µg/mL) | High crystal lattice energy and lipophilicity dominate. Lack of ionization at neutral pH prevents solvation. |

| PBS (pH 7.4) | Poor (< 10 µg/mL) | Similar to water; physiological pH does not ionize the weakly basic imidazole ring sufficiently to overcome lipophilicity. |

| FaSSIF (pH 6.5) | Moderate (10 - 50 µg/mL) | Fasted State Simulated Intestinal Fluid contains bile salts (taurocholate) and lecithin, providing micellar solubilization. |

| DMSO | High (> 50 mg/mL) | Strong dipole-dipole interactions disrupt the crystal lattice entirely, making it ideal for stock solutions. |

| PEG 400 | High (> 20 mg/mL) | Excellent co-solvent; the polyether backbone forms strong hydrogen bonds with the C2-hydroxymethyl group. |

Formulation Strategies

If (4,5-dibromo-1-methyl-1H-imidazol-2-yl)methanol is to be advanced in biological models, its poor aqueous solubility must be addressed. Relying solely on DMSO is unviable for in vivo work due to toxicity.

Recommended Approaches:

-

Co-Solvent Systems: A mixture of PEG 400, Propylene Glycol, and water can significantly enhance solubility by lowering the dielectric constant of the aqueous phase.

-

Surfactant Solubilization: The addition of non-ionic surfactants like Polysorbate 80 (Tween 80) or Kolliphor EL can encapsulate the lipophilic dibromo-core within micelles, while leaving the hydroxymethyl group exposed to the aqueous interface.

References

-

SciSpace / Journal of Pharmaceutical and Biomedical Analysis - "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound" URL:[Link]

-

World Health Organization (WHO) - "Annex 4: The shake flask method for solubility determination" URL:[Link]

-

Raytor - "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures" URL:[Link]

Sources

- 1. 881997-90-6 (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methanol AKSci 9162CS [aksci.com]

- 2. (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methanol price,buy (4,5-Dibromo-1-methyl-1H-imidazol-2-yl)methanol - chemicalbook [chemicalbook.com]

- 3. raytor.com [raytor.com]

- 4. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound (2008) | Edit Baka | 413 Citations [scispace.com]

- 5. who.int [who.int]

Technical Guide: Discovery and Synthesis of New Functionalized Imidazole Alcohols

Introduction: The Strategic Value of Imidazole Alcohols

In the landscape of medicinal chemistry, the imidazole ring is a privileged scaffold, acting as a bioisostere for histidine, a metal-coordinating ligand in metalloenzymes (e.g., heme iron in CYP450), and a hydrogen bond donor/acceptor.[1] However, the functionalized imidazole alcohol—specifically where the hydroxyl group is tethered to the imidazole core via an alkyl linker—represents a critical pharmacophore.

This moiety serves two distinct roles:

-

Pharmacological Warhead: The alcohol group often provides essential H-bond interactions within a receptor pocket (e.g., the tertiary alcohols in antifungal azoles like Voriconazole).

-

Synthetic Linchpin: It acts as a versatile handle for late-stage diversification, allowing conversion to ethers, halides, or amines, thereby expanding Structure-Activity Relationship (SAR) vectors.

This guide moves beyond basic textbook synthesis, focusing on the regioselective construction of these scaffolds. We will address the primary challenge: overcoming the inherent amphoteric nature and tautomerism of the imidazole ring to achieve precise C2, C4, or C5 functionalization.

Retrosynthetic Analysis & Strategic Disconnections

To design a scalable synthesis, one must choose between de novo ring construction and functionalization of the core. The choice depends heavily on the desired substitution pattern.

Strategic Decision Matrix

| Target Regiochemistry | Recommended Strategy | Key Reagents |

| C2-Functionalized | Lithiation-Trapping (Core Functionalization) | n-BuLi, Electrophile (Aldehyde/Ketone), SEM-Cl |

| C4/C5-Functionalized | Van Leusen Synthesis (De Novo) | TosMIC, Aldimines |

| Multisubstituted | Multicomponent Reactions (De Novo) | Glyoxal, Aldehydes, Ammonium Acetate |

Pathway Visualization

The following diagram illustrates the logical flow for selecting a synthetic route based on the target structure.

Figure 1: Strategic decision tree for accessing regiochemically distinct imidazole alcohols.

Primary Synthetic Methodologies

Method A: C2-Lithiation and Electrophilic Trapping (The "Gold Standard")

For medicinal chemists requiring a C2-hydroxymethyl group (or similar), direct lithiation is the most reliable method. However, it requires strict adherence to protocol to avoid N-deprotonation or ring opening.

Mechanism: The C2 proton of imidazole is the most acidic (pKa ~18.6 in DMSO). By protecting the N1 nitrogen with a group that coordinates lithium (like SEM or MOM), one can direct the lithiation precisely to C2 via the Complex Induced Proximity Effect (CIPE).

Method B: The Van Leusen Imidazole Synthesis

When C4/C5 substitution is required, C-H activation is difficult. The Van Leusen reaction uses tosylmethyl isocyanide (TosMIC) to react with aldimines.[2][3][4]

-

Advantage: It builds the ring and the functionality simultaneously.

-

Limitation: Less flexible for introducing complex alcohol chains post-synthesis compared to lithiation.

Detailed Protocol: Regioselective Synthesis of C2-(Hydroxyalkyl)imidazoles

This protocol describes the synthesis of a C2-functionalized imidazole alcohol using a protection-lithiation-deprotection strategy. This method is preferred for its high yield and reproducibility in drug discovery campaigns.

Phase 1: N-Protection

Objective: Mask the acidic N-H to prevent quenching of the organolithium reagent. Reagent: 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl).

-

Dissolve Imidazole (1.0 equiv) in anhydrous DMF (0.5 M) under Argon.

-

Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Caution: H2 gas evolution.

-

Stir for 30 min until gas evolution ceases.

-

Add SEM-Cl (1.1 equiv) dropwise.

-

Warm to Room Temperature (RT) and stir for 2 hours.

-

Validation: TLC (Hexane/EtOAc) should show complete consumption of starting material.

-

Workup: Quench with water, extract with EtOAc. The SEM-protected imidazole is often an oil.

Phase 2: C2-Lithiation and Trapping

Objective: Generate the C2-carbanion and react with an aldehyde/ketone to form the alcohol.

-

Dissolve SEM-imidazole (1.0 equiv) in anhydrous THF (0.2 M).

-

Critical Step: Cool to -78°C (Dry ice/Acetone bath). Causality: Higher temperatures lead to "lithium dance" (scrambling) or ring fragmentation.

-

Add n-BuLi (2.5 M in hexanes, 1.1 equiv) dropwise over 10 mins.

-

Stir at -78°C for 30-45 mins. The solution usually turns a bright yellow/orange (indicative of the lithio-species).

-

Add the Electrophile (e.g., Benzaldehyde, 1.2 equiv) dissolved in minimal THF dropwise.

-

Stir at -78°C for 1 hour, then allow to warm to 0°C slowly.

-

Quench: Add saturated aqueous NH4Cl.

-

Result: This yields the protected imidazole alcohol.

Phase 3: Deprotection

Objective: Remove the SEM group to reveal the free N-H imidazole alcohol.

-

Dissolve the intermediate in Ethanol or THF.

-

Add 6M HCl (excess) or Tetrabutylammonium fluoride (TBAF) if acid-sensitive.

-

Reflux for 2-4 hours (for acid hydrolysis).

-

Neutralization: Carefully neutralize with NaHCO3 to pH ~7-8. Note: Imidazoles are water-soluble; excessive washing will lose product.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the C2-lithiation protocol.

Medicinal Chemistry Applications & SAR

The resulting imidazole alcohols are not just end-products but versatile intermediates.

Key Applications

-

Antifungals (Azoles): The imidazole nitrogen binds to the heme iron of fungal lanosterol 14α-demethylase (CYP51). The alcohol group (or its ether derivative) mimics the transition state or fills a hydrophobic pocket.

-

H3 Receptor Antagonists: Used in cognitive disorders. The alcohol linker provides flexibility to reach distal binding sites.

-

Kinase Inhibitors: The imidazole core acts as the hinge binder, while the alcohol solubilizing group extends into the solvent front.

Data Summary: Comparison of Synthetic Methods

| Feature | C2-Lithiation (Method A) | Van Leusen (Method B) | Direct C-H Activation (Method C) |

| Regioselectivity | Excellent (C2 only) | High (C4/C5) | Variable (Ligand dependent) |

| Substrate Scope | Broad (Aldehydes/Ketones) | Limited (Aldimines) | Limited (Aryl halides) |

| Conditions | Cryogenic (-78°C), Moisture sensitive | Reflux, Base mediated | High Temp, Pd/Ni Catalyst |

| Scalability | Moderate (Lithium handling) | High | Moderate (Catalyst cost) |

References

-

Van Leusen Imidazole Synthesis: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides." Journal of Organic Chemistry, 1977.[4] Link

- C2-Lithiation Strategy: Ohta, S., et al. "Regioselective synthesis of 2-substituted imidazoles." Chemical & Pharmaceutical Bulletin, 1996.

-

Medicinal Applications: Zhang, L., et al. "Imidazoles in medicine: a review of its pharmacological and therapeutic applications." Taylor & Francis Online, 2014. Link

-